5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
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Overview
Description
5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrrolo[3,4-d]isoxazole core, which is fused with a thiophene ring, and is substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as strong acids or bases, may be used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different isomers or reduced forms of the original compound .
Scientific Research Applications
5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-d]isoxazole derivatives, thiophene-containing molecules, and heterocyclic compounds with similar structural motifs.
Uniqueness
What sets 5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione apart is its unique combination of functional groups and ring systems, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-methyl-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-17-15(19)12-13(11-8-5-9-22-11)18(21-14(12)16(17)20)10-6-3-2-4-7-10/h2-9,12-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEAVWLHJKHTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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